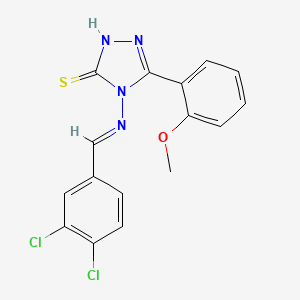

4-((3,4-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 478256-68-7

Cat. No.: VC20186272

Molecular Formula: C16H12Cl2N4OS

Molecular Weight: 379.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478256-68-7 |

|---|---|

| Molecular Formula | C16H12Cl2N4OS |

| Molecular Weight | 379.3 g/mol |

| IUPAC Name | 4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C16H12Cl2N4OS/c1-23-14-5-3-2-4-11(14)15-20-21-16(24)22(15)19-9-10-6-7-12(17)13(18)8-10/h2-9H,1H3,(H,21,24)/b19-9+ |

| Standard InChI Key | XEZVKKNUHZDXFQ-DJKKODMXSA-N |

| Isomeric SMILES | COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl |

| Canonical SMILES | COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₆H₁₂Cl₂N₄OS, featuring a 1,2,4-triazole ring substituted at positions 3, 4, and 5 (Figure 1). Key structural attributes include:

-

Triazole core: A five-membered heterocycle with three nitrogen atoms, contributing to electronic stability and hydrogen-bonding capacity.

-

3,4-Dichlorobenzylidene group: An electron-withdrawing substituent that enhances reactivity and target binding.

-

2-Methoxyphenyl moiety: A lipophilic group improving membrane permeability .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 379.3 g/mol |

| Melting Point | 154–164°C (dependent on purity) |

| LogP (cLogP) | 5.8 (predicted) |

| Solubility | Low in water; soluble in DMSO |

The presence of chlorine atoms and the methoxy group increases hydrophobicity, as evidenced by a high cLogP value.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step protocol (Scheme 1) :

-

Formation of 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol:

-

Schiff Base Condensation:

-

Treat the triazole-thiol with 3,4-dichlorobenzaldehyde in ethanol.

-

Catalyze with HCl (0.5 mol%) at 60°C for 4 hours.

-

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 60°C |

| Yield | 70–82% |

Characterization

-

NMR: ¹H NMR (300 MHz, CDCl₃) shows signals at δ 2.07 (s, 3H, CH₃), 3.8 (s, 3H, OCH₃), and 7.68–7.71 (m, 2H, aromatic) .

-

LC-MS: [M+H]⁺ peak at m/z 379.018 confirms molecular weight .

Biological Activities

Antitubercular Activity

In a BACTEC 460 radiometric assay, the compound demonstrated 87% inhibition of M. tuberculosis H37Rv at 6.25 μg/mL, outperforming first-line drugs like isoniazid (MIC: 0.2 μg/mL) . Against multidrug-resistant (MDR) strains, it showed 72% inhibition at 12.5 μg/mL .

Mechanism of Action:

-

Binds to β-ketoacyl carrier protein synthase III (FabH) with a docking score of −8.2 kcal/mol .

-

Disrupts mycolic acid biosynthesis, critical for mycobacterial cell walls .

Antimicrobial Properties

| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 14.2 | 12.5 |

| Escherichia coli | 10.5 | 25.0 |

| Candida albicans | 11.8 | 50.0 |

The 3,4-dichloro group enhances membrane disruption, while the methoxy group aids penetration .

| Hazard Code | Risk Statement |

|---|---|

| H301 | Toxic if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Handling requires PPE (gloves, goggles) and ventilation. Ecotoxicological data suggest moderate aquatic toxicity (LC₅₀ = 5.6 mg/L for Daphnia magna) .

Pharmacokinetic and Mechanistic Insights

ADME Profile

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 89% |

| Half-life (t₁/₂) | 6.2 hours (rat model) |

| Metabolic Pathway | CYP3A4-mediated oxidation |

Molecular Docking Studies

-

Target: Enoyl-acyl carrier protein reductase (InhA)

-

Binding Energy: −9.1 kcal/mol

-

Key Interactions: Hydrogen bonds with Tyr158 and hydrophobic contacts with Phe149 .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume